molecular formula C10H21Cl2N5O2 B13095769 6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride CAS No. 37007-70-8

6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride

Cat. No.: B13095769
CAS No.: 37007-70-8
M. Wt: 314.21 g/mol
InChI Key: BWNDCWBCYIRSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of bis(2-hydroxypropyl)amino and hydrazone groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Bis(2-hydroxypropyl)amino Group: This step involves the reaction of the pyridazinone intermediate with bis(2-hydroxypropyl)amine under specific conditions to introduce the bis(2-hydroxypropyl)amino group.

    Hydrazone Formation: The final step involves the reaction of the intermediate with hydrazine or its derivatives to form the hydrazone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrazone group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it useful in the study of enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxypropyl)amino group can interact with enzymes or receptors, while the hydrazone group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diisopropanolamine: Shares the bis(2-hydroxypropyl)amino group but lacks the pyridazinone and hydrazone groups.

    Hydrazone Derivatives: Compounds with similar hydrazone groups but different core structures.

Uniqueness

6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride is unique due to the combination of its pyridazinone core, bis(2-hydroxypropyl)amino group, and hydrazone group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

37007-70-8

Molecular Formula

C10H21Cl2N5O2

Molecular Weight

314.21 g/mol

IUPAC Name

1-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxypropyl)amino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C10H19N5O2.2ClH/c1-7(16)5-15(6-8(2)17)10-4-3-9(12-11)13-14-10;;/h3-4,7-8,16-17H,5-6,11H2,1-2H3,(H,12,13);2*1H

InChI Key

BWNDCWBCYIRSQG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C1=NN=C(C=C1)NN)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.